3-Propanamidopyridine-2-carboxylic acid
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Overview
Description
3-(Propanoylamino)pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group and an amide group. The presence of these functional groups makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propanoylamino)pyridine-2-carboxylic acid typically involves the acylation of 3-aminopyridine-2-carboxylic acid with propanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propanoylamino)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
Oxidation: Formation of pyridine-2,3-dicarboxylic acid.
Reduction: Formation of 3-(propanoylamino)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Propanoylamino)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Propanoylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-(Propanoylamino)pyridine-2-carboxylic acid is unique due to the presence of both a carboxylic acid and an amide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts like picolinic acid and nicotinic acid.
Properties
CAS No. |
400722-99-8 |
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Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-(propanoylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-2-7(12)11-6-4-3-5-10-8(6)9(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
FDSULVVBICLUHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(N=CC=C1)C(=O)O |
Origin of Product |
United States |
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